N,N'-bis-(propargyl-PEG4)-Cy5

PROTAC Linker Click Chemistry Homobifunctional Crosslinking

This bis-alkyne Cy5 features dual terminal alkynes via PEG4 linkers, enabling orthogonal conjugation for branched probes, PROTAC synthesis, and multivalent surface immobilization. Mono-alkyne Cy5 lacks this dual functionality. With 97% purity, Ex/Em 649/667 nm, and high aqueous solubility from PEG4 spacers, it is the definitive choice for demanding click chemistry workflows. Verify stock for 1-100 mg sizes.

Molecular Formula C47H63ClN2O8
Molecular Weight 819.5 g/mol
Cat. No. B12297381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(propargyl-PEG4)-Cy5
Molecular FormulaC47H63ClN2O8
Molecular Weight819.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-]
InChIInChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1
InChIKeyFJFLIVHAHJSGKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis-(propargyl-PEG4)-Cy5 (Chloride): A Bis-Alkyne Cyanine 5 Dye for Dual Click Chemistry Conjugation


(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride, commonly referred to as N,N'-bis-(propargyl-PEG4)-Cy5 or bis-alkyne Cy5, is a near-infrared (NIR) fluorescent cyanine dye featuring two terminal alkyne groups conjugated via PEG4 linkers. It exhibits excitation/emission maxima of 649/667 nm, an extinction coefficient of 232,000 M⁻¹cm⁻¹, and a molecular weight of 819.5 g/mol. The compound is primarily utilized as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and as a polyethylene glycol (PEG)-based PROTAC linker.

N,N'-Bis-(propargyl-PEG4)-Cy5 Procurement: Why Generic Cyanine Alkynes Cannot Substitute for This Bis-Alkyne PROTAC Linker


In-class cyanine dyes with a single alkyne handle (e.g., mono-alkyne Cy5, Cy5-YNE) or non-clickable Cy5 analogs (e.g., Cy5-NHS ester) are not interchangeable with N,N'-bis-(propargyl-PEG4)-Cy5. The bis-alkyne architecture enables dual orthogonal conjugation, which is essential for constructing branched biomolecular assemblies, homobifunctional crosslinking, and PROTAC linker applications. Mono-alkyne Cy5 derivatives (e.g., CAS 2107273-04-9) possess only one reactive site, precluding the formation of dual-labeled constructs or serving as a linker between two distinct azide-bearing payloads. Furthermore, the PEG4 spacer in this compound imparts aqueous solubility characteristics distinct from non-PEGylated Cy5-alkynes (e.g., CAS 1223357-57-0), which exhibit low water solubility and require organic co-solvents for bioconjugation. These structural and functional differences directly impact experimental design and procurement decisions, as detailed in the quantitative evidence below.

N,N'-Bis-(propargyl-PEG4)-Cy5 Quantitative Evidence: Head-to-Head Comparisons vs. Mono-Alkyne Cy5, Cy5-Azide, and Non-PEGylated Cy5-Alkyne


Dual Alkyne Functionality Enables PROTAC Linker and Homobifunctional Crosslinking Applications

N,N'-bis-(propargyl-PEG4)-Cy5 contains two terminal alkyne groups, enabling dual conjugation with two azide-bearing payloads. In contrast, mono-alkyne Cy5 (N-methyl-N'-(propargyl-PEG4)-Cy5, CAS 2107273-04-9) possesses only one reactive site and cannot function as a PROTAC linker or form branched constructs. This structural differentiation directly dictates the compound's utility in synthesizing proteolysis-targeting chimeras (PROTACs), where a bifunctional linker is required to tether an E3 ligase ligand to a target protein ligand.

PROTAC Linker Click Chemistry Homobifunctional Crosslinking

Extinction Coefficient: N,N'-Bis-(propargyl-PEG4)-Cy5 (232,000 M⁻¹cm⁻¹) vs. Standard Cy5-Alkyne (250,000 M⁻¹cm⁻¹)

N,N'-bis-(propargyl-PEG4)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at its excitation maximum of 649 nm. [1] This is slightly lower than the standard Cy5-alkyne (CAS 1223357-57-0), which has a reported extinction coefficient of 250,000 M⁻¹cm⁻¹. The modest reduction in molar absorptivity is offset by the compound's dual functionality and PEG-enhanced solubility.

Fluorescence Spectroscopy Extinction Coefficient Cyanine Dye Characterization

PEG4 Spacer Enhances Aqueous Solubility Compared to Non-PEGylated Cy5-Alkyne

N,N'-bis-(propargyl-PEG4)-Cy5 incorporates two PEG4 linkers, which confer moderate aqueous solubility suitable for bioconjugation in mixed solvent systems (DMSO/water or DMF/water). In contrast, non-PEGylated Cy5-alkyne (CAS 1223357-57-0) is explicitly described as having 'low aqueous solubility' and requires dissolution in organic solvents prior to addition to aqueous reaction mixtures. While sulfonated Cy5-alkyne (sulfo-Cy5-alkyne) offers superior water solubility, it lacks the dual alkyne functionality essential for PROTAC applications.

Bioconjugation Aqueous Solubility PEG Linker

Molecular Weight: N,N'-Bis-(propargyl-PEG4)-Cy5 (819.5 g/mol) vs. Mono-Alkyne Cy5 (619.24 g/mol)

N,N'-bis-(propargyl-PEG4)-Cy5 has a molecular weight of 819.5 g/mol, reflecting the presence of two PEG4-alkyne arms. The corresponding mono-alkyne analog, N-methyl-N'-(propargyl-PEG4)-Cy5, has a molecular weight of 619.24 g/mol. This ~200 g/mol difference corresponds precisely to the additional PEG4-propargyl moiety, which confers the bifunctional reactivity essential for PROTAC linker applications.

PROTAC Linker Molecular Weight Click Chemistry

N,N'-Bis-(propargyl-PEG4)-Cy5 Application Scenarios: PROTAC Synthesis, Dual-Labeled Probe Construction, and Click Chemistry Crosslinking


PROTAC Linker for Targeted Protein Degradation

N,N'-bis-(propargyl-PEG4)-Cy5 serves as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The two terminal alkyne groups undergo orthogonal CuAAC reactions with azide-functionalized E3 ligase ligands and target protein ligands, forming a heterobifunctional degrader molecule. The PEG4 spacer provides sufficient length and flexibility to enable ternary complex formation between the target protein and E3 ligase. This application is uniquely enabled by the bis-alkyne architecture; mono-alkyne Cy5 derivatives cannot fulfill this role.

Construction of Dual-Labeled Fluorescent Probes and Branched Biomolecular Assemblies

The dual alkyne functionality permits simultaneous or sequential conjugation of two distinct azide-bearing biomolecules (e.g., two different oligonucleotides, peptides, or carbohydrates) to a single Cy5 fluorophore core. This enables the synthesis of branched fluorescent probes for multiplexed imaging, FRET-based assays requiring precise donor-acceptor stoichiometry, or homobifunctional crosslinking of azide-modified proteins. The PEG4 linkers mitigate steric hindrance and reduce non-specific interactions.

Click Chemistry-Mediated Immobilization and Surface Functionalization

N,N'-bis-(propargyl-PEG4)-Cy5 can be employed to covalently immobilize azide-functionalized biomolecules onto alkyne-presenting surfaces (e.g., azide-modified glass slides, nanoparticles, or microplates) or vice versa. The dual alkyne design allows for either (i) tethering the dye to a surface via one alkyne while retaining a free alkyne for subsequent conjugation, or (ii) forming a more stable, multivalent attachment to surfaces presenting multiple azide groups. This versatility is absent in mono-alkyne Cy5 reagents.

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